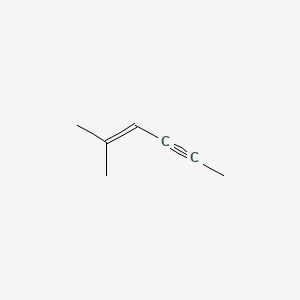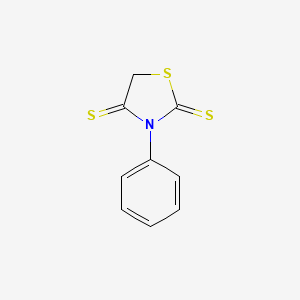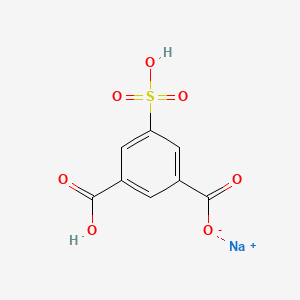
Sodium 3-carboxy-5-sulfobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenedicarboxylicacid, 5-sulfo-, sodium salt is a chemical compound with the molecular formula C_8H_5NaO_7S. It is a sodium salt derivative of 1,3-benzenedicarboxylic acid, also known as isophthalic acid, with a sulfonic acid group attached to the benzene ring. This compound is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzenedicarboxylicacid, 5-sulfo-, sodium salt can be synthesized through the sulfonation of isophthalic acid. The reaction typically involves the use of sulfuric acid or oleum as the sulfonating agent. The process is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the benzene ring. The resulting sulfonated product is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of 1,3-benzenedicarboxylicacid, 5-sulfo-, sodium salt involves large-scale sulfonation reactors where isophthalic acid is treated with sulfuric acid or oleum. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxylicacid, 5-sulfo-, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.
Common Reagents and Conditions
Sulfuric Acid: Used for sulfonation reactions.
Sodium Hydroxide: Used for neutralization to form the sodium salt.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, sulfonation leads to the formation of the sulfonic acid derivative, while oxidation and reduction reactions can yield various oxidized or reduced forms of the compound.
Scientific Research Applications
1,3-Benzenedicarboxylicacid, 5-sulfo-, sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-benzenedicarboxylicacid, 5-sulfo-, sodium salt involves its interaction with various molecular targets and pathways. The sulfonic acid group can form strong interactions with other molecules, influencing their chemical and physical properties. In biological systems, the compound may interact with proteins, enzymes, and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenedicarboxylicacid (Isophthalic Acid): The parent compound without the sulfonic acid group.
1,4-Benzenedicarboxylicacid (Terephthalic Acid): A similar compound with carboxylic acid groups in the para position.
2,5-Benzenedicarboxylicacid, 4-sulfo-, sodium salt: A similar sulfonated derivative with different substitution patterns.
Uniqueness
1,3-Benzenedicarboxylicacid, 5-sulfo-, sodium salt is unique due to the presence of both carboxylic acid and sulfonic acid groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific industrial and research applications.
Properties
Molecular Formula |
C8H5NaO7S |
|---|---|
Molecular Weight |
268.18 g/mol |
IUPAC Name |
sodium;3-carboxy-5-sulfobenzoate |
InChI |
InChI=1S/C8H6O7S.Na/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);/q;+1/p-1 |
InChI Key |
YXTFRJVQOWZDPP-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)O)C(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-Deoxyuridine, [5-3H]](/img/structure/B13805976.png)
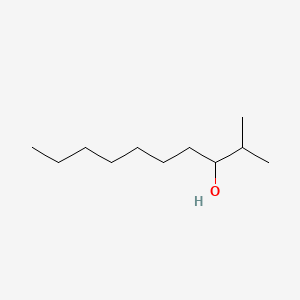

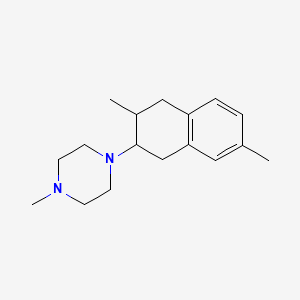

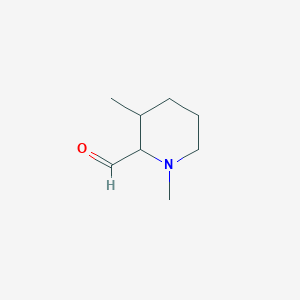
![L-Proline,2-[(2-chlorophenyl)methyl]-](/img/structure/B13805998.png)
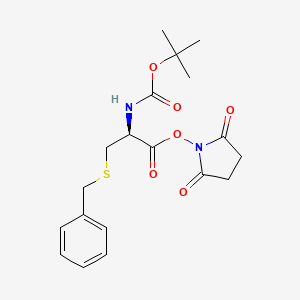
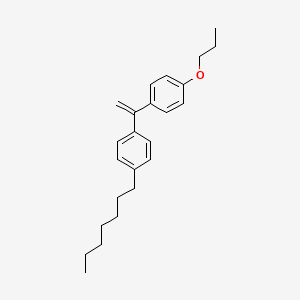
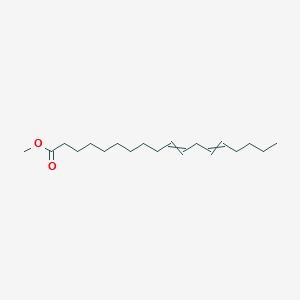
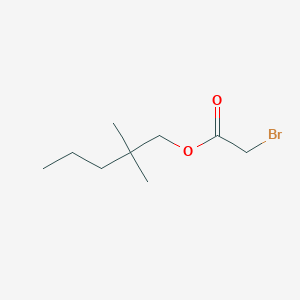
![3,7-Methano-1H-pyrrolo[2,1-C][1,4]oxazine](/img/structure/B13806021.png)
